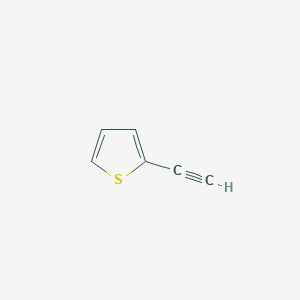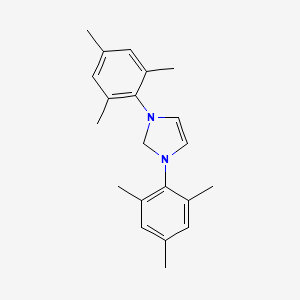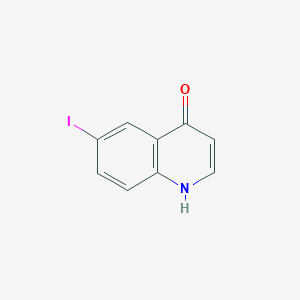![molecular formula C6H5ClN4 B1312150 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 116605-55-1](/img/structure/B1312150.png)
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-butanediones or 2-buten-1-ones under specific conditions . Another method includes the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion in phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Cyclization Reactions: It can form fused ring systems through cyclization with other compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, acetic acid, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the triazolopyrimidine ring .
科学的研究の応用
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents, particularly those targeting the ERK signaling pathway.
Biological Studies: It is studied for its antiproliferative activities against various cancer cell lines, including MGC-803, HCT-116, and MCF-7.
Pharmacological Research: It is investigated for its potential as a therapeutic agent in treating diseases such as Alzheimer’s and insomnia.
作用機序
The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its use in the synthesis of ruthenium complexes and as a reactant in the Vilsmeier reaction.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors for cancer treatment.
Uniqueness
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern and its potent biological activities, particularly its ability to inhibit the ERK signaling pathway. This makes it a valuable compound in the development of new therapeutic agents.
特性
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)11-3-8-10-6(11)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDCXTJFGRKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
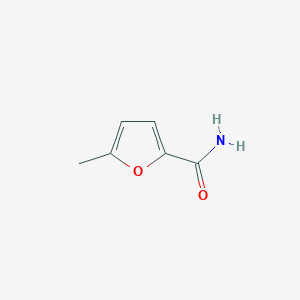
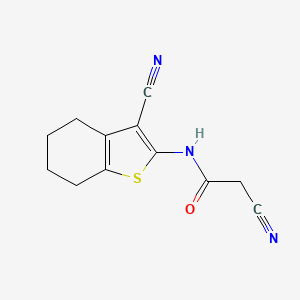
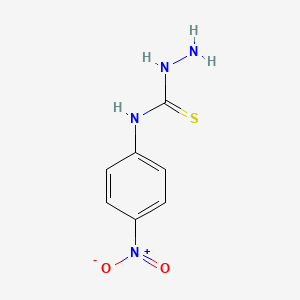
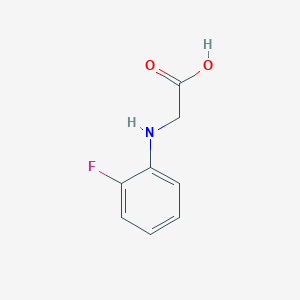
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)
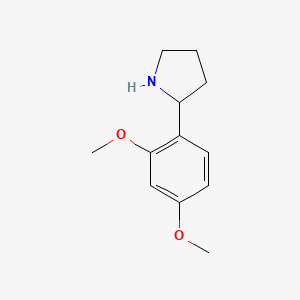
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)
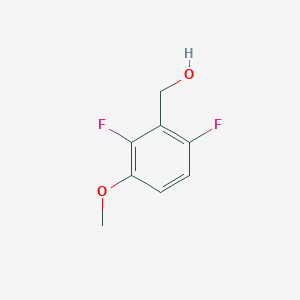
![4,6-Dibromodibenzo[b,d]thiophene](/img/structure/B1312096.png)
